molecular formula C19H23NO5S B554979 (S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate CAS No. 88224-00-4

(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Cat. No. B554979
CAS RN: 88224-00-4
M. Wt: 377.5 g/mol
InChI Key: PKXPRZFLCJFMHN-MERQFXBCSA-N
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Description

Chemical Reactions Analysis

As a versatile chemical compound, “(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate” can participate in various chemical reactions. Its unique structure allows for intricate reactions, making it an indispensable tool in the pursuit of scientific breakthroughs.


Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, like acetaminophen, in the environment highlights the potential for similar chemical compounds to be studied in water treatment and environmental remediation. AOPs are used to treat aqueous mediums, leading to different kinetics, mechanisms, and by-products, which could be relevant for compounds with similar structures to "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" (Qutob et al., 2022).

Synthesis of Novel Compounds

The development of novel cyclic compounds containing aminobenzenesulfonamide showcases the synthetic utility of related chemical functionalities in creating multifunctional agents for potential pharmaceutical applications. This includes the synthesis of unique polyheterocyclic compounds, which could suggest the utility of "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" in synthetic organic chemistry and drug discovery (Kaneda, 2020).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, in synthetic chemistry indicates a significant role for compounds with similar functionalities in facilitating selective chemical transformations under light irradiation. This application is crucial for the controlled synthesis of complex organic molecules, hinting at the potential research applications of related compounds in photochemistry (Amit et al., 1974).

Chemical and Biological Properties

The examination of the chemical, biological, pharmacological, and pharmacokinetic properties of sulfur-containing amino acids in aged garlic extract, such as S-1-propenyl-l-cysteine, reveals the importance of studying the biological effects of similar compounds. These findings suggest potential research applications in understanding the pharmacological effects and safety profiles of compounds with related chemical structures (Kodera et al., 2017).

Sulfonamide-based Medicinal Chemistry

Sulfonamide derivatives, critical for antimicrobial drugs, display a broad bioactive spectrum and wide medicinal applications. This underscores the potential of sulfonamide-based compounds, like "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate", in drug development, offering a foundation for the synthesis of new drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).

Safety And Hazards

The safety information available indicates that this compound has a signal word of "Warning" . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . The hazard statements are H302, H315, H319, and H335 .

properties

IUPAC Name

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXPRZFLCJFMHN-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662434
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

CAS RN

88224-00-4
Record name 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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